molecular formula C13H26O2 B3048974 13-Hydroxytridecan-2-one CAS No. 188980-05-4

13-Hydroxytridecan-2-one

Cat. No.: B3048974
CAS No.: 188980-05-4
M. Wt: 214.34 g/mol
InChI Key: DQAVHFRGNAHEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-Hydroxytridecan-2-one, with the molecular formula C13H26O2 and a molecular weight of 214.34 g/mol, is a significant hydroxyketone derivative recognized in scientific research as the Vibrio cholerae autoinducer-1 (CAI-1) . This compound serves as a key signaling molecule in the quorum sensing (QS) communication systems of Vibrio species, including the pathogens V. cholerae and V. harveyi . Its mechanism of action involves synthesis by the CqsA enzyme and subsequent binding to the membrane-bound receptor CqsS when a threshold extracellular concentration is reached. This binding event initiates a phosphorelay signal transduction pathway that ultimately leads to the population-density-dependent regulation of collective bacterial behaviors, such as virulence and biofilm formation . As a dedicated quorum sensing autoinducer, (S)-3-hydroxytridecan-4-one (the specific stereoisomer of CAI-1) provides a species-specific communication channel . Research into this molecule and its analogs is a critical area of focus for developing novel anti-virulence strategies. Quorum quenching, the disruption of QS pathways, represents a promising approach to combat bacterial infections by disarming pathogens rather than inhibiting growth, thereby potentially reducing evolutionary pressure for antibiotic resistance . This high-purity compound is intended for research applications including the study of bacterial communication networks, the screening and evaluation of quorum sensing inhibitors (QSIs), and the investigation of virulence regulation in pathogenic Vibrio species . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

13-hydroxytridecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVHFRGNAHEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446843
Record name 13-hydroxytridecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188980-05-4
Record name 13-hydroxytridecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for Structural Elucidation of 13 Hydroxytridecan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Functional Group Assignment

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are the initial and most crucial steps in piecing together the molecular puzzle of 13-hydroxytridecan-2-one.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl group adjacent to the carbonyl, the methylene (B1212753) group adjacent to the hydroxyl function, and the long alkyl chain are observed. hmdb.ca For instance, the methyl protons at the C-1 position typically appear as a singlet, while the methylene protons at C-13, being adjacent to the hydroxyl group, would present a characteristic shift. The extensive methylene groups (C-3 to C-12) often result in a complex, overlapping multiplet in the aliphatic region of the spectrum. hmdb.ca

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule, with each unique carbon atom generating a distinct signal. bhu.ac.in The spectrum of this compound is characterized by a downfield signal for the carbonyl carbon (C-2), a signal for the carbon bearing the hydroxyl group (C-13), and a series of signals for the carbons of the long alkyl chain. bhu.ac.innp-mrd.org The chemical shifts are indicative of the electronic environment of each carbon atom. bhu.ac.in

A representative, though not experimentally derived for this specific molecule, data table for ¹H and ¹³C NMR is presented below. Actual experimental values can vary based on solvent and temperature. carlroth.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom No. ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1 ~2.1 (s, 3H) ~30
2 - ~210
3 ~2.4 (t, 2H) ~40
4-11 ~1.2-1.6 (m) ~23-30
12 ~1.5 (m, 2H) ~32

Note: This table is illustrative. s denotes singlet, t denotes triplet, and m denotes multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within the molecule. mdpi.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. emerypharma.com For this compound, a COSY spectrum would show correlations between the protons on adjacent carbons, allowing for the tracing of the entire alkyl chain from C-3 to C-13. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.orgwikipedia.org By combining the information from the ¹H and ¹³C spectra, HSQC provides unambiguous assignments of which proton signal corresponds to which carbon signal, greatly simplifying the analysis of the complex aliphatic region. libretexts.orgblogspot.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to three bonds. libretexts.org HMBC is crucial for connecting molecular fragments. For example, it can show a correlation from the methyl protons at C-1 to the carbonyl carbon at C-2, and from the protons at C-3 to the carbonyl carbon at C-2, confirming the placement of the ketone functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. huji.ac.ilnanalysis.com This is particularly useful for determining the conformation of the molecule in solution. For a long-chain molecule like this compound, NOESY can reveal through-space interactions between distant protons along the alkyl chain, providing insights into its folding. nanalysis.com

Low-Temperature NMR for Conformational and Stereochemical Analysis

For flexible molecules like this compound, room temperature NMR spectra often show averaged signals due to rapid conformational changes. Low-temperature NMR experiments can "freeze out" these conformations, allowing for the study of individual conformers. This can be particularly insightful for determining preferred conformations and for more detailed stereochemical analysis, although specific low-temperature NMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to several decimal places. measurlabs.commeasurlabs.combioanalysis-zone.com This precision allows for the determination of the exact elemental formula of a compound. researchgate.net For this compound, with a molecular formula of C₁₃H₂₆O₂, HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 2: HRMS Data for this compound

Property Value
Molecular Formula C₁₃H₂₆O₂
Exact Mass 214.1933 g/mol

Data sourced from publicly available chemical databases. np-mrd.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.orgunt.edu This process provides detailed information about the structure of the original molecule by revealing its characteristic fragmentation pathways. wikipedia.orgimreblank.ch In an MS/MS experiment of this compound, the molecular ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. For example, cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. The loss of water from the hydroxyl group is also a likely fragmentation event. Analyzing the masses of these fragments helps to confirm the positions of the ketone and hydroxyl functional groups along the tridecane (B166401) chain.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that provides an additional dimension of separation to conventional mass spectrometry, making it particularly suitable for distinguishing between isomeric compounds. nih.govresearchgate.net While mass spectrometry separates ions based on their mass-to-charge ratio (m/z), IMS separates them based on their size, shape, and charge in the gas phase. researchgate.net This is especially valuable for isomers like this compound and its variants, which have identical masses and molecular formulas but differ in the spatial arrangement of their atoms.

The principle of IMS involves introducing ions into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the gas, and their drift time to the detector is measured. Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time compared to more compact ions of the same m/z ratio. nih.gov This allows for the separation of isomers, isobars, and conformers. researchgate.net

Several types of IMS instruments are coupled with mass spectrometers, each with distinct advantages: researchgate.net

Drift-Time Ion Mobility Spectrometry (DTIMS): Offers the highest resolving power and is the only method that can directly measure the collision cross-section (CCS), a key physical property related to the ion's conformation. researchgate.net

Traveling-Wave Ion Mobility Spectrometry (TWIMS): Uses a series of voltage waves to push ions through the mobility cell. It offers good sensitivity and is well-suited for integration into commercial mass spectrometers, though with lower resolving power than DTIMS. researchgate.net

Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Also known as Differential Mobility Spectrometry (DMS), it separates ions by applying a high-asymmetric waveform voltage, offering orthogonal separation with high selectivity. researchgate.net

For a molecule like this compound, the position of the hydroxyl group significantly influences its three-dimensional shape. This difference in shape between isomers would result in distinct drift times in an IMS-MS analysis, enabling their differentiation. frontiersin.orgnih.gov Furthermore, chemical derivatization of the hydroxyl group can be employed to alter the molecule's physicochemical properties, potentially increasing the mobility shift between isomers and enhancing detection sensitivity. frontiersin.org

Table 1: Comparison of Common IMS-MS Techniques

Technique Principle of Separation Key Advantages Typical Application
Drift-Time IMS (DTIMS) Measures ion drift time in a uniform electric field. researchgate.net High resolving power, direct CCS measurement. researchgate.net Fundamental studies, detailed structural characterization.
Traveling-Wave IMS (TWIMS) Ions are propelled by voltage waves through a gas-filled cell. researchgate.net Good sensitivity, ease of integration. researchgate.net Broad-scope analyses (omics). nih.gov

| Field-Asymmetric Waveform IMS (FAIMS/DMS) | Ions are filtered based on their differential mobility in high and low electric fields. researchgate.net | Orthogonal separation, high selectivity, continuous ion monitoring. researchgate.net | Reducing chemical noise, targeted analysis. |

Coupling MS with Separation Techniques (LC-MS, GC-MS)

Hyphenated techniques that couple chromatography with mass spectrometry are fundamental tools for analyzing complex mixtures and definitively identifying compounds like this compound. mdpi.com The initial chromatographic separation simplifies the mixture before it enters the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomers based on their retention times. mdpi.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for analyzing non-volatile and thermally sensitive compounds. For this compound, a reverse-phase C18 column would likely be used, where the compound is separated based on its hydrophobicity. researchgate.net The addition of a hydroxyl group makes the molecule more polar than its parent ketone, tridecan-2-one, affecting its retention time. Different positional isomers of hydroxytridecanone would exhibit slightly different polarities and, therefore, different retention times, allowing for their separation prior to MS analysis. researchgate.net Modern LC-MS/MS systems, particularly those using triple quadrupole mass spectrometers, allow for highly sensitive and selective quantification using modes like Multiple Reaction Monitoring (MRM). researchgate.netbioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds. mdpi.com While this compound has a relatively high boiling point (predicted at 316.1°C), it can be analyzed by GC-MS, often after a derivatization step to increase its volatility and thermal stability. chemsrc.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A nonpolar column, such as one coated with dimethylpolysiloxane, is commonly used. japsonline.com Isomers of hydroxytridecanone can often be separated by GC due to subtle differences in their volatility and interaction with the column. chromatographyonline.com The mass spectrometer then provides mass spectra of the separated components, allowing for their identification by matching against spectral libraries or through interpretation of fragmentation patterns. japsonline.com

Table 2: Typical Parameters for LC-MS and GC-MS Analysis

Parameter LC-MS/MS GC-MS
Separation Column C18 or other reverse-phase column. researchgate.net Fused silica (B1680970) capillary column (e.g., Elite-1, TG-624). japsonline.combioinformation.net
Mobile/Carrier Gas Acetonitrile (B52724)/Water with modifiers (e.g., formic acid). eurl-pesticides.eu Helium (inert carrier gas). japsonline.com
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). spectroscopyonline.com Electron Impact (EI). japsonline.com
Mass Analyzer Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap. researchgate.net Quadrupole, Ion Trap. researchgate.net

| Sample State | In solution, suitable for non-volatile compounds. nih.gov | Volatilized, requires thermal stability (or derivatization). mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. ijcrt.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov

For this compound, which has a reported melting point of 56°C and is a solid at room temperature, X-ray crystallography is a viable, albeit challenging, method for structural confirmation. guidechem.com The primary obstacle is the growth of a single, high-quality crystal suitable for diffraction, a process that can be difficult for long, flexible aliphatic chains which may adopt multiple conformations. libretexts.orgnih.gov

Should a suitable crystal be obtained, the resulting structure would provide incontrovertible proof of the connectivity, including the location of the ketone at the C2 position and the hydroxyl group at the C13 position. It would also reveal the specific conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. wikipedia.org

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for identifying the functional groups present in a molecule, providing foundational evidence for its structure. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. researchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For this compound, the key absorptions would be:

O-H Stretch: A broad and intense band in the region of 3400–3300 cm⁻¹ due to the intermolecularly hydrogen-bonded hydroxyl group. uobabylon.edu.iq

C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching of C-H bonds in the long aliphatic chain.

C=O Stretch: A strong, sharp absorption band characteristic of a saturated aliphatic ketone, typically appearing in the range of 1725–1705 cm⁻¹. pg.edu.pl

C-O Stretch: An absorption in the fingerprint region, around 1260–1000 cm⁻¹, corresponding to the C-O single bond of the primary alcohol. uobabylon.edu.iq

Table 3: Characteristic IR Absorptions for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
-OH (Alcohol) O-H stretch (H-bonded) 3400 - 3300 Strong, Broad
C-H (Alkane) C-H stretch 2960 - 2850 Strong
C=O (Ketone) C=O stretch 1725 - 1705 Strong

| C-O (Alcohol) | C-O stretch | 1260 - 1000 | Medium-Strong |

UV-Visible Spectroscopy provides information about electronic transitions within a molecule. libretexts.orgmsu.edu The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The primary chromophore in this compound is the carbonyl group (C=O). Saturated ketones undergo a characteristic, but weak, n→π* electronic transition. This absorption is typically observed in the UV region between 270-300 nm. masterorganicchemistry.com Because the molecule lacks conjugated π-systems, it does not absorb light in the visible spectrum. libretexts.org

Table 4: Expected UV-Visible Absorption for this compound

Chromophore Electronic Transition Expected λmax (nm) Molar Absorptivity (ε)

| C=O (Ketone) | n→π* | ~270 - 300 | Weak (~10-100 L·mol⁻¹·cm⁻¹) |

Integrated Spectroscopic Approaches for Complex Structure Determination

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, an integrated approach combining multiple methods is required for the unambiguous elucidation of a complex molecule like this compound. nih.gov A typical workflow involves a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

The process begins with MS to determine the molecular weight (214.34 g/mol ) and molecular formula (C₁₃H₂₆O₂). chemsrc.com High-resolution mass spectrometry can confirm the elemental composition with high confidence. Tandem MS (MS/MS) experiments would then be used to fragment the molecule, providing initial clues about its structure, such as the loss of water from the hydroxyl group or characteristic cleavages adjacent to the carbonyl group.

Next, IR spectroscopy confirms the presence of the key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group, as previously described. uobabylon.edu.iqpg.edu.pl

Finally, NMR spectroscopy (¹H and ¹³C) provides the definitive map of the carbon-hydrogen framework.

¹³C NMR would show 13 distinct carbon signals, with the carbonyl carbon appearing significantly downfield (δ > 200 ppm) and the carbon bearing the hydroxyl group appearing in the δ 60-70 ppm range.

¹H NMR would show the signals for all the protons. The protons on the carbon adjacent to the carbonyl (the C1 methyl group) would appear as a singlet around δ 2.1 ppm. The protons on the carbon adjacent to the hydroxyl group (the C12 methylene group) would appear as a triplet around δ 3.6 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the full structure. COSY identifies proton-proton couplings along the chain, while HSQC correlates each proton signal to its directly attached carbon. HMBC reveals longer-range correlations between protons and carbons, allowing for the definitive placement of the carbonyl and hydroxyl groups within the undecane (B72203) chain, thus confirming the structure as this compound. mdpi.comacs.org

This combination of techniques, where the findings from one method corroborate and build upon the others, provides the high level of confidence required for the complete and accurate structural determination of this compound. nih.govmdpi.com

Table of Mentioned Compounds

Compound Name
1-hydroxytridecan-2-one (B8563200)
11-hydroxy-2-tridecanone
This compound
2-tridecanone (B165437)
Acetonitrile
Formic Acid
Helium

Stereochemical Considerations and Absolute Configuration Determination of 13 Hydroxytridecan 2 One

Chiral Centers and Enantiomerism in Hydroxylated Ketones

A chiral center is typically a carbon atom bonded to four different substituents. Molecules containing such a center are non-superimposable on their mirror images, and this pair of mirror-image isomers are known as enantiomers. libretexts.org In the specific case of 13-Hydroxytridecan-2-one , the IUPAC name indicates a 13-carbon chain with a ketone at position C2 and a hydroxyl group at position C13. This corresponds to the structure HO-CH₂-(CH₂)₁₀-C(=O)-CH₃. In this structure, the terminal carbon C13 is bonded to two hydrogen atoms, one hydroxyl group, and the rest of the carbon chain. As it does not have four different substituents, it is not a chiral center. Therefore, this compound is an achiral molecule.

For chirality to exist in a hydroxylated tridecan-2-one, the hydroxyl group would need to be on a secondary carbon (any carbon from C3 to C12). For instance, if the hydroxyl group were at C12, the resulting molecule, 12-Hydroxytridecan-2-one , would have a chiral center at C12. This would give rise to two enantiomers, (R)-12-Hydroxytridecan-2-one and (S)-12-Hydroxytridecan-2-one. Many naturally occurring hydroxylated ketones are chiral and are often found as a single, pure enantiomer. msu.edu The principles and methods described below are applicable to such chiral long-chain hydroxylated ketones.

Methods for Determining Relative Stereochemistry

Determining the relative configuration of stereocenters is crucial when a molecule has two or more chiral centers. While not directly applicable to a molecule with a single chiral center like the hypothetical 12-Hydroxytridecan-2-one, these methods are fundamental in the study of more complex polyketides and diols. rsc.org

One powerful technique for determining stereochemistry involves reacting a chiral alcohol with a chiral derivatizing agent to form diastereomeric esters. A common agent is α-methoxy-α-phenylacetic acid (MPA). researchgate.net When a chiral alcohol reacts with both the (R)- and (S)-enantiomers of MPA, two different diastereomeric esters are formed. These diastereomers have distinct physical properties, including different chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra. acs.orgcapes.gov.br

By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the (S)-MPA and (R)-MPA esters, a model of the conformation of the esters can be constructed. This allows for the assignment of the relative, and sometimes absolute, configuration of the original alcohol. acs.orgnih.gov This method is particularly well-established for diols but the principles can be extended to other hydroxylated compounds. acs.orgcapes.gov.br

For acyclic molecules with multiple stereocenters, various NMR-based methods can elucidate the relative stereochemistry. These techniques rely on the principle that the spatial relationship between atoms affects their NMR parameters.

J-based Coupling Constant Analysis : The magnitude of scalar coupling constants, particularly three-bond proton-proton (³JHH) and carbon-proton (²٬³JCH) couplings, is dependent on the dihedral angle between the coupled nuclei. nmrwiki.org By measuring these constants, chemists can deduce the favored conformations of the molecule and, consequently, the relative arrangement of substituents along the carbon backbone (e.g., syn or anti). rsc.orgnmrwiki.org

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE is a phenomenon where the irradiation of one nucleus affects the signal intensity of nearby nuclei through space. wordpress.com NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that shows cross-peaks between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. wordpress.com This provides direct evidence of the spatial proximity of different parts of the molecule, which is invaluable for determining relative stereochemistry in rigid or semi-rigid systems.

¹³C NMR Chemical Shift Analysis : The chemical shift of a ¹³C nucleus is highly sensitive to its local stereochemical environment. By comparing experimental ¹³C NMR data with values calculated for different possible diastereomers using computational methods (like Density Functional Theory, DFT), the correct relative configuration can often be assigned. nih.govacs.org This method is particularly useful for polyketide natural products with repeating stereochemical motifs. nih.govacs.org

Diastereomeric Ester Derivatives (e.g., MPA Esters).

Methods for Determining Absolute Configuration

Determining the absolute configuration—the exact (R) or (S) designation of a chiral center—is the final step in stereochemical elucidation.

The modified Mosher's method is a classic technique that uses chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to determine the absolute configuration of secondary alcohols. rsc.org Similar to the MPA method for relative configuration, MTPA esters are formed, and the Δδ (δS - δR) values of protons near the newly formed chiral ester center are analyzed to assign the absolute configuration. rsc.org

For compounds containing primary amine groups, Marfey's method and its advanced versions are standard. researchgate.net The method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent) to derivatize the amine. nih.govbiomolther.org The resulting diastereomers are then separated by chromatography (e.g., LC-MS), and their elution order can be used to determine the absolute configuration of the original amine. nih.govbiomolther.org While originally developed for amino acids, variations of this method can be applied to other classes of molecules, and it serves as a benchmark for sensitive and reliable stereochemical analysis. nih.govmdpi.com

Chiral chromatography is a powerful technique for the direct separation of enantiomers. rsc.org This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. scas.co.jpchromatographyonline.com The CSP interacts differently with each enantiomer of a chiral compound, causing them to travel through the column at different rates and thus be separated. nih.gov

The ability to resolve enantiomers is based on transient diastereomeric interactions between the analyte and the CSP, which can include hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp A wide variety of CSPs are commercially available, including those based on polysaccharides (like cellulose (B213188) or cyclodextrins), proteins, and synthetic polymers, making it possible to separate the enantiomers of many classes of compounds, including alcohols and ketones. scas.co.jpchromatographyonline.comnih.gov The elution order of the enantiomers, when compared to a standard of known configuration, can be used to determine the absolute configuration of the analyte. scas.co.jp

Optical Rotation Measurements

Optical rotation is a fundamental physical property of chiral substances that measures their ability to rotate the plane of plane-polarized light. pressbooks.pub This phenomenon, known as optical activity, is measured using an instrument called a polarimeter. libretexts.org The direction and magnitude of the rotation are defining characteristics of a specific enantiomer. One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate light to the same extent in the counter-clockwise (-) direction (levorotatory). nih.gov

The standardized value for this property is the specific rotation, [α], which is calculated from the observed rotation (α) using the sample concentration (c) and the path length of the sample tube (l). libretexts.org The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (commonly the sodium D-line, 589.3 nm), denoted as [α]D20. pressbooks.publibretexts.org This value is a physical constant for a pure enantiomer under standard conditions and is essential for its characterization. libretexts.org A mixture containing equal amounts of both enantiomers, known as a racemic mixture, will exhibit no optical rotation as the effects of each enantiomer cancel each other out. pressbooks.pub

While the principles of polarimetry are well-established for characterizing chiral molecules, specific optical rotation values for the (R) and (S) enantiomers of this compound are not prominently reported in publicly available scientific literature. The determination of these values would require the stereoselective synthesis or chiral separation of the individual enantiomers, followed by measurement under controlled conditions.

Impact of Stereoisomerism on Biochemical Interactions

The three-dimensional structure of a molecule is paramount in determining its function in biological systems. Enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological and pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral.

The interaction between a small molecule and a biological receptor is often compared to a key fitting into a lock; the specific stereochemistry of the molecule must be complementary to the chiral binding site of the protein for a biological effect to occur. One enantiomer may bind with high affinity and elicit a strong response, while the other may bind weakly or not at all. In some cases, one enantiomer can be responsible for the desired therapeutic effect, while the other might be inactive, less active, or even cause undesirable or toxic effects.

Therefore, the stereochemistry of this compound would be expected to have a significant impact on its biochemical interactions. For instance, if the molecule were to act as a signaling molecule or an enzyme substrate, it is highly probable that one enantiomer would be significantly more active than the other. However, specific studies detailing the differential biochemical interactions of the (R) and (S) enantiomers of this compound are not detailed in the reviewed scientific literature. Elucidating these differences would be a critical step in understanding the compound's natural role and potential applications.

Synthetic Pathways and Chemical Modification of 13 Hydroxytridecan 2 One

Total Synthesis Strategies for Long-Chain Hydroxyketones

The total synthesis of long-chain hydroxyketones requires methods that can efficiently build extended carbon chains while incorporating hydroxyl and ketone functionalities at specific positions. dntb.gov.uaresearchgate.net Strategies often involve the coupling of smaller, readily available fragments.

Nucleophilic addition is a foundational reaction class for synthesizing hydroxyketones. medlifemastery.com This typically involves the reaction of a nucleophile with a carbonyl electrophile, creating a new carbon-carbon bond and a hydroxyl group. savemyexams.comlibretexts.org The carbonyl group's carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org

A common approach involves a Grignard reagent or an organolithium species attacking an aldehyde or ketone. For a molecule like 13-hydroxytridecan-2-one, this could be conceptualized in a few ways:

Addition to an Aldehyde: An 11-carbon chain with a terminal hydroxyl group (protected) and a Grignard reagent at the other end could react with a two-carbon aldehyde like acetaldehyde. Subsequent deprotection and oxidation of the newly formed secondary alcohol would yield the target ketone.

Addition to a Ketone Precursor: A methyl nucleophile, such as methyllithium, could add to a 12-oxo-tridecanal precursor. guidechem.com

These reactions are fundamental in organic synthesis for their ability to increase the length of a carbon chain. studymind.co.uk The product of the initial addition is an alkoxide, which is then protonated to yield the alcohol. libretexts.org

Table 1: Examples of Nucleophilic Addition Strategies for Long-Chain Hydroxyketone Synthesis

Nucleophile Electrophile Intermediate Product Synthetic Goal
Methylmagnesium bromide 12-Hydroxydodecanal 13-Hydroxytridecan-2-ol Formation of the C13 backbone and secondary alcohol for later oxidation.
11-(tert-Butyldimethylsilyloxy)undecylmagnesium bromide Acetaldehyde 13-(tert-Butyldimethylsilyloxy)tridecan-2-ol Construction of the full carbon skeleton with a protected terminal hydroxyl group.
Cyanide ion (:CN⁻) Long-chain aldehyde Hydroxynitrile Chain extension by one carbon, creating a precursor that can be converted to a ketone. savemyexams.com

Beyond single-step nucleophilic additions, multi-step chain elongation methodologies are employed to build the long alkyl structure. These methods systematically add carbon units to a shorter starting material. Nature utilizes recursive pathways for carbon chain elongation in the biosynthesis of molecules like fatty acids and polyketides, a concept that has been engineered for chemical production. nih.govbiorxiv.org

In synthetic chemistry, established techniques include:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, can join two smaller fragments. For instance, a 10-carbon fragment could be coupled with a 3-carbon fragment to form the C13 backbone, with the functional groups introduced before or after the coupling. researchgate.net

Synthesis from Hydroxy Acids: Long-chain hydroxy acids can serve as precursors. The acid can be converted to an acyl chloride, which can then undergo reactions to form ketene (B1206846) dimers, ultimately leading to long-chain hydroxy ketones. publish.csiro.au This approach may require protection of the hydroxyl group, for example by acetylation, if it is reactive. publish.csiro.au

Iterative Cycles: Inspired by biological systems, synthetic pathways can be designed to add two-carbon units iteratively, for example, through repeated cycles of malonic ester synthesis or related C-C bond-forming reactions.

The hydroxyl group in molecules like this compound can create a chiral center, necessitating stereoselective synthesis methods to produce a single enantiomer. The synthesis of chiral α-hydroxy ketones is a significant area of research. acs.org

Key approaches include:

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, catalytic asymmetric Mannich-type reactions can produce β-amino alcohols, which are precursors to hydroxyketones, with high enantiomeric excess. capes.gov.brnih.gov Similarly, enantioselective allylation of α-hydroxy ketones can be achieved using dual catalysis systems, such as palladium and borinic acid, to create products with adjacent stereocenters. acs.org

Substrate-Controlled Synthesis: A chiral center already present in the starting material can direct the stereochemistry of subsequent reactions. For instance, the diastereoselective reduction of β-hydroxy ketones can be controlled by a pre-existing α-substituent when using chelating agents like titanium tetrachloride (TiCl₄). acs.org

Biocatalysis: Enzymes are highly selective catalysts. Transketolases and butanediol (B1596017) dehydrogenases have been used for the enantioselective synthesis of various α-hydroxy ketones. academie-sciences.frresearchgate.net These enzymes can reduce prochiral diketones to specific α-hydroxy ketone enantiomers or accept specific hydroxylated aldehydes to build chiral products. academie-sciences.frresearchgate.net

Chain Elongation Methodologies.

Derivatization for Enhanced Stability, Reactivity, or Analytical Tagging

The chemical structure of this compound contains two reactive functional groups: a ketone and a terminal alcohol. These groups can be modified or "derivatized" for several purposes. A primary application is in chemical analysis, where derivatization can improve the volatility, thermal stability, or ionization efficiency of the molecule for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). ccspublishing.org.cnresearchgate.net

Common derivatization strategies include:

Oximation: The ketone carbonyl group can be reacted with hydroxylamine (B1172632) derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime. This is a standard method for analyzing carbonyl compounds. researchgate.netcopernicus.org

Silylation: The hydroxyl group is reactive and polar, which can be problematic for GC analysis. It can be converted into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether using silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Chiral Derivatization: To separate and quantify enantiomers of chiral hydroxyketones, a chiral derivatizing agent can be used. This creates diastereomers that can often be separated by standard chromatography techniques. ccspublishing.org.cnacs.org

Table 2: Common Derivatization Agents for Hydroxyketone Analysis

Functional Group Targeted Reagent Abbreviation Purpose Citation(s)
Ketone (Carbonyl) O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine PFBHA Increases volatility and introduces an electron-capturing group for sensitive GC-MS detection. researchgate.netcopernicus.org
Alcohol (Hydroxyl) N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Converts polar -OH group to a nonpolar and thermally stable TMS ether for GC analysis. researchgate.net
Alcohol (Hydroxyl) N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Silylating agent used to derivatize hydroxyl and carboxylic acid groups. copernicus.org
Carboxylic Acids (in precursors) (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine PMP Chiral derivatizing agent used for LC-MS analysis of chiral hydroxy acids. ccspublishing.org.cn

Regioselective Functionalization and Modification

Regioselective functionalization refers to the modification of a specific position within a molecule that has multiple similar reactive sites. In this compound, the long undecane (B72203) chain between the two functional groups presents a significant challenge for regioselectivity, as it consists of many chemically similar methylene (B1212753) (CH₂) groups.

Strategies to achieve regioselectivity on long alkyl chains often rely on:

Directing Groups: A directing group can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond. rsc.org While often used for aromatic systems, templates have been developed that can direct functionalization to distal positions (meta- and para-) on alkyl chains attached to arenes. rsc.org Applying this concept to a purely aliphatic chain is more complex but remains an active area of research.

Radical Reactions: Free-radical reactions can sometimes be controlled to favor functionalization at specific sites, although selectivity can be low for long, flexible chains.

Hydroboration-Isomerization: For precursors containing a double bond, hydroboration followed by thermal isomerization can be used to move the resulting boron-carbon bond along the alkyl chain, typically to the sterically least hindered terminal position. uantwerpen.be Subsequent oxidation can then install a hydroxyl group at that new position. This allows for the functionalization of a terminal carbon, starting from an internal olefin. uantwerpen.be

Application of Catalytic Reactions in Synthesis (e.g., Cycloaddition)

Catalysis is central to the modern synthesis of complex molecules, offering efficiency and selectivity. dntb.gov.uarsc.org In the context of long-chain hydroxyketones, various catalytic reactions are applicable.

Cycloaddition Reactions: While typically used to form cyclic compounds, cycloaddition reactions can be part of a synthetic sequence for linear molecules. thieme-connect.debeilstein-journals.org For example, a [2+2] cycloaddition can form a four-membered ring, which is then cleaved retro-synthetically to yield a specific linear structure. rsc.org Intramolecular cycloadditions of substrates with long tethers can be used to form macrocycles, demonstrating the ability to control reactivity over long distances. rsc.org Anion radical [2+2] photocycloadditions, promoted by photocatalysts, are a modern tool for building complex cyclic scaffolds that could serve as precursors. mdpi.com

Retro-Aldol Reactions: Copper(I) catalysts can promote a retro-aldol reaction of β-hydroxyketones. This process cleaves a Cα–Cβ bond to generate a specific copper enolate in a regioselective manner, which can then be used in subsequent coupling reactions. rsc.orgrsc.org

Hydration of Alkynes: The synthesis of α-hydroxy ketones can be achieved through the hydration of propargylic alcohols. This transformation can be catalyzed by silver or other transition metals, providing a direct route to the α-hydroxy ketone moiety. acs.orgorganic-chemistry.org

Table 3: Examples of Catalytic Reactions in Long-Chain and Hydroxyketone Synthesis

Reaction Type Catalyst System Substrate Type Product Type Citation(s)
Retro-Aldol/Cyclization Cu(IPr)Cl/NaOtBu β-Hydroxyketone + ortho-Aminoaryl aldehyde Quinolines (via in-situ enolate generation) rsc.orgrsc.org
Asymmetric Mannich Reaction Dinuclear Zinc Complex α-Hydroxyketone + Imine β-Amino alcohol nih.gov
Asymmetric Allylation Palladium / Borinic Acid α-Hydroxy ketone + Allyl carbonate Allyl-substituted α-hydroxy ketone acs.org
Hydration of Alkynes AgOAc / DBU Propargylic alcohol α-Hydroxy ketone acs.org
[2+2] Photocycloaddition Eosin Y (Photocatalyst) / LiBr Aryl bis-enone Bicyclo[3.2.0]heptane mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Acetaldehyde
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Corey-Bakshi-Shibata (CBS) reagent
Grignard reagent
Methyllithium
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP)
Titanium tetrachloride (TiCl₄)
12-oxo-tridecanal
11-(tert-Butyldimethylsilyloxy)undecylmagnesium bromide
13-(tert-Butyldimethylsilyloxy)tridecan-2-ol
13-Hydroxytridecan-2-ol
12-Hydroxydodecanal

Utilization of this compound as a Synthetic Intermediate

The α-hydroxyketone motif present in this compound and its isomers makes it a valuable and versatile building block in organic synthesis. Researchers have utilized this structural feature as a scaffold to develop a variety of analogs and derivatives, particularly in the fields of chemical ecology and drug discovery. The strategic placement of the hydroxyl and carbonyl groups allows for targeted modifications, leading to the synthesis of complex molecules, including natural product esters and modulators of bacterial communication systems.

Compound/AnalogModification from Parent StructureBiological ActivityReference
Am-CAI-1 (B11) Amino group modificationPotent Agonist (EC50 = 0.21 μM) princeton.edu
m-OH-Ph-CAI-1 (C13) Phenyl group on side chainPotent Antagonist (IC50 = 36 μM) princeton.edu
Acyl Pyrrole Analogs Replacement of hydroxyketone with acyl pyrrolePotent and stable quorum sensing modulators google.com

Another key use of this structural class as a synthetic intermediate is in the preparation of novel, long-chain α-keto esters. Research into the chemical composition of the essential oil from Acmella oleracea identified a series of these esters. researchgate.net To confirm their structures, a synthetic route was developed using 1-hydroxytridecan-2-one (B8563200) as the starting material. The synthesis involved a five-step process to convert the hydroxyketone into various esters. researchgate.net

The general synthetic pathway is as follows:

Silyl (B83357) Enol Ether Formation: The ketone is treated with lithium diisopropylamide (LDA) and then trimethylsilyl chloride ((CH₃)₃SiCl) to form a silyl enol ether. researchgate.net

Oxidation: The silyl enol ether is oxidized using meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Hydrolysis: The resulting intermediate is hydrolyzed with aqueous sulfuric acid (H₂SO₄) to yield the α-hydroxyketone. researchgate.net

Esterification: The final step is a Steglich esterification, where the hydroxyl group is coupled with a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net

This methodology enabled the synthesis of a variety of 2-oxotridecyl esters for structural verification and further study. researchgate.net

Ester Synthesized from 1-hydroxytridecan-2-one IntermediateCorresponding Acid Used in EsterificationReference
2-oxotridecyl 2-methylpropanoate 2-methylpropanoic acid researchgate.net
2-oxotridecyl 2-methylbutanoate 2-methylbutanoic acid researchgate.net
2-oxotridecyl 3-methylbutanoate 3-methylbutanoic acid researchgate.net
2-oxotridecyl angelate Angelic acid researchgate.net
2-oxotridecyl tiglate Tiglic acid researchgate.net
2-oxotridecyl senecioate 3-methyl-2-butenoic acid (Senecioic acid) researchgate.net

These examples highlight the utility of the this compound scaffold as a key intermediate for accessing diverse and complex molecular architectures with significant biological and chemical interest.

Biosynthetic Investigations and Natural Occurrence of 13 Hydroxytridecan 2 One Precursors and Analogues

Identification of Natural Sources (e.g., plants, microorganisms)

Precursors and analogues of 13-hydroxytridecan-2-one are found in a variety of natural sources, from microorganisms to plants. Microbes, in particular, utilize AHKs as autoinducers in quorum sensing (QS), a form of cell-to-cell communication.

Vibrio Species: The most well-characterized analogue is (S)-3-hydroxytridecan-4-one, known as Cholerae Autoinducer-1 (CAI-1). royalsocietypublishing.orgplos.org It is produced by the human pathogen Vibrio cholerae and other Vibrio species, where it plays a key role in regulating virulence and biofilm formation. plos.org Vibrio harveyi also produces AHK signals, including CAI-1. pnas.orgasm.org

Legionella pneumophila: This pathogenic bacterium, responsible for Legionnaires' disease, produces its own AHK signaling molecule, (S)-3-hydroxypentadecan-4-one (LAI-1). frontiersin.orgmdpi.com The structural difference lies in the length of the acyl chain, which influences signal specificity.

Plants: The rhizomes of ginger (Zingiber officinale) are a rich source of phenolic hydroxyketones known as gingerols. caldic.comnih.gov The most abundant of these is nih.gov-gingerol, which has a structure featuring a β-hydroxyketone moiety. caldic.com These compounds are responsible for the pungent taste of fresh ginger and possess a range of biological activities. nih.gov

Other Microorganisms: Plant-associated microbes, including endophytic fungi and bacteria, are considered a vast and underexplored reservoir of bioactive natural products. nih.govresearchgate.net Fungi such as Paecilomyces variotii have been found to produce complex metabolites like dihydroxy-xanthones, which are derived from hydroxyketone-containing precursors like monodictyphenone. rsc.orgd-nb.info

Compound AnalogueChemical ClassNatural Source
(S)-3-hydroxytridecan-4-one (CAI-1)α-HydroxyketoneVibrio cholerae, Vibrio harveyi royalsocietypublishing.orgplos.orgpnas.org
(S)-3-hydroxypentadecan-4-one (LAI-1)α-HydroxyketoneLegionella pneumophila frontiersin.orgmdpi.com
nih.gov-Gingerolβ-HydroxyketoneZingiber officinale (Ginger) caldic.comnih.gov
MonodictyphenoneBenzophenonePaecilomyces variotii rsc.orgd-nb.info

Elucidation of Putative Biosynthetic Pathways for Hydroxyketones

In contrast, the proposed biosynthesis of gingerols in plants follows a different route, involving polyketide synthase (PKS) machinery. The pathway for nih.gov-gingerol is believed to involve a biological Claisen reaction between key precursors, including hexanoate (B1226103) and malonate, to form a dehydrogingerdione intermediate, which is then converted to nih.gov-gingerol. caldic.com

Enzymatic Mechanisms (e.g., acyltransferase, PLP-dependent enzymes)

The formation of hydroxyketones is facilitated by a diverse range of enzymes that employ sophisticated chemical mechanisms.

Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes: The key enzyme in CAI-1 biosynthesis, CqsA, belongs to the α-oxoamine synthase (AOS) subfamily of PLP-dependent enzymes. royalsocietypublishing.orgacs.org These enzymes use PLP, the active form of vitamin B6, as a cofactor. frontiersin.org The catalytic cycle begins with the formation of a Schiff base (an internal aldimine) between PLP and a lysine (B10760008) residue in the enzyme's active site. researchgate.net When the substrate (SAM) binds, a transaldimination reaction occurs, forming a new Schiff base with the substrate (an external aldimine). researchgate.netbmbreports.org CqsA's mechanism is unique in that it combines a β,γ-elimination of the methionine portion of SAM with an acyltransferase reaction, where the decanoyl group from decanoyl-CoA is added. acs.org

Acyltransferases: These enzymes are critical for transferring acyl groups from donors like acyl-CoAs or acyl-carrier proteins. In the CAI-1 pathway, CqsA exhibits acyltransferase activity by transferring the decanoyl group from decanoyl-CoA. acs.orgacs.org Similarly, the biosynthesis of gingerols involves the participation of acyltransferases to build the carbon backbone. caldic.com

Dehydrogenases and Reductases: The final step in CAI-1 biosynthesis—the conversion of the diketone intermediate DK-CAI-1 to the hydroxyketone CAI-1—is catalyzed by an NADPH-dependent dehydrogenase/reductase. mdpi.comacs.org Enzymes of this class are also fundamental in general fatty acid and ketone body metabolism, where they catalyze the interconversion of hydroxyl and keto groups, such as the action of 3-hydroxybutyrate (B1226725) dehydrogenase. nih.govwikilectures.eu

EnzymeClassFunction in Hydroxyketone-related Biosynthesis
CqsAPLP-Dependent Enzyme (α-Oxoamine Synthase)Catalyzes the core condensation of SAM and decanoyl-CoA to form the precursor of CAI-1. acs.orgacs.org
DehydrogenaseOxidoreductaseReduces a diketone intermediate (DK-CAI-1) to the final α-hydroxyketone (CAI-1). mdpi.comacs.org
Homoserine AcetyltransferaseAcyltransferaseInvolved in the initial steps of methionine biosynthesis, which produces the precursor SAM. jmb.or.kr
3-Hydroxyacyl-CoA DehydrogenaseOxidoreductaseA key enzyme in fatty acid β-oxidation, which generates acyl-CoA precursors. nih.govwikilectures.eu

Precursor Identification and Metabolic Labeling Studies (e.g., SAM, acyl-CoAs)

The identification of the fundamental building blocks for these molecules was achieved through detailed biochemical and metabolic labeling studies.

S-Adenosylmethionine (SAM): Initially, it was believed that (S)-2-aminobutyrate was the precursor for the four-carbon head of CAI-1. asm.org However, later studies using advanced analytical techniques definitively identified SAM as the correct substrate for CqsA. mdpi.comacs.org SAM is a crucial metabolite derived from the methionine biosynthetic pathway and serves as a universal donor of various chemical groups in countless metabolic reactions. acs.orgacs.org

Acyl-Coenzyme As (Acyl-CoAs): The side chain of AHKs is derived from fatty acids in the form of acyl-CoA thioesters. wikipedia.org For CAI-1 biosynthesis, decanoyl-CoA (a 10-carbon acyl-CoA) is the specific substrate used by CqsA. acs.orgacs.org The LqsA enzyme in L. pneumophila shows a preference for dodecanoyl-CoA (a 12-carbon acyl tail) to produce LAI-1, though it can accept other acyl-CoAs, demonstrating a degree of substrate flexibility. mdpi.com These acyl-CoA precursors are generated through fatty acid biosynthesis and degradation (β-oxidation). nih.govjumedicine.com

Metabolic Labeling: Isotope labeling experiments were instrumental in confirming the biosynthetic pathway of CAI-1. mdpi.com By feeding Vibrio cholerae with isotopically labeled precursors and analyzing the resulting autoinducer molecules, researchers confirmed that the carbon backbone of CAI-1 is constructed from the coupling of SAM and decanoyl-CoA. mdpi.comacs.org

Role of Biosynthetic Enzymes in Pathway Regulation

The biosynthesis of hydroxyketone signaling molecules is tightly regulated to ensure that their production is coordinated with cellular needs, particularly in the context of quorum sensing.

At Low Cell Density: In the absence of a high concentration of the CAI-1 autoinducer, the sensor kinase CqsS is active and phosphorylates downstream components. mdpi.com This ultimately leads to the expression of genes associated with low-cell-density behaviors, such as biofilm formation, and repression of genes for high-density behaviors. plos.org

At High Cell Density: As the bacterial population grows, the concentration of secreted CAI-1 increases. When CAI-1 binds to its receptor CqsS, it switches the enzyme's activity from a kinase to a phosphatase. mdpi.com This reverses the flow of phosphate through the relay system, leading to the de-repression of genes for high-cell-density behaviors, including virulence factor production. This system ensures that metabolically expensive processes are only initiated when a sufficient population density is reached to ensure their success. pnas.org The regulation of precursor supply, such as the control of fatty acid metabolism by central metabolic regulators, also indirectly influences the rate of AHK biosynthesis. nih.govwikipedia.org

Comparison with Biosynthesis of Related Quorum-Sensing Molecules

Bacteria have evolved a diverse chemical language for communication, and the biosynthesis of AHKs represents just one of several distinct strategies. A comparison with other major classes of quorum-sensing molecules highlights both common principles and unique enzymatic solutions. nih.gov

Acyl-Homoserine Lactones (AHSLs): Common in Gram-negative bacteria, AHSLs consist of a conserved homoserine lactone ring attached to an acyl chain of variable length. asm.org They are synthesized by LuxI-family synthases, which catalyze the ligation of SAM (as the source of the homoserine lactone ring) and a specific acyl-acyl carrier protein (acyl-ACP) or acyl-CoA. frontiersin.org While both AHSL and AHK biosynthesis use SAM, it is incorporated in a fundamentally different manner.

Autoinducer-2 (AI-2): Often considered a signal for interspecies communication, AI-2 is a furanosyl borate (B1201080) diester. pnas.org Its biosynthesis is also linked to SAM metabolism. The enzyme LuxS cleaves S-ribosylhomocysteine (a byproduct of SAM-dependent methylation reactions) to produce 4,5-dihydroxy-2,3-pentanedione (DPD), which spontaneously cyclizes and, in the presence of borate, forms the active AI-2 signal. royalsocietypublishing.orgasm.org

Pseudomonas Quinolone Signal (PQS): This signal, 2-heptyl-3-hydroxy-4(1H)-quinolone, is structurally distinct from AHKs. Its biosynthesis begins with anthranilate (derived from the shikimate pathway), which is activated to anthraniloyl-CoA. frontiersin.org A series of enzymes encoded by the pqs operon then catalyzes its condensation with a β-keto-fatty acid to build the quinolone scaffold. asm.orgfrontiersin.org

Featureα-Hydroxyketones (AHKs)Acyl-Homoserine Lactones (AHSLs)Autoinducer-2 (AI-2)Pseudomonas Quinolone Signal (PQS)
Example Signal CAI-1 ((S)-3-hydroxytridecan-4-one) plos.orgC6-HSL(2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran borate pnas.org2-heptyl-3-hydroxy-4(1H)-quinolone frontiersin.org
Key Precursors S-Adenosylmethionine (SAM), Acyl-CoA acs.orgacs.orgS-Adenosylmethionine (SAM), Acyl-ACP/CoA asm.orgS-Ribosylhomocysteine (from SAM cycle) asm.orgacs.orgAnthranilate, β-Keto-fatty acid frontiersin.orgfrontiersin.org
Key Synthase(s) CqsA (PLP-dependent) royalsocietypublishing.orgacs.orgLuxI-family synthasesLuxS (Metalloenzyme) asm.orgPqsA, PqsB, PqsC, PqsD, PqsE asm.orgfrontiersin.org
Example Organism Vibrio cholerae plos.orgVibrio fischeriVibrio harveyi pnas.orgPseudomonas aeruginosa frontiersin.org

Mechanistic Organic Chemistry Studies Involving Ketone and Hydroxyl Functionalities

Reaction Mechanism Analysis of Hydroxylated Ketones

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule allows for a diverse range of reaction mechanisms. The long methylene (B1212753) chain separating these groups means that intramolecular reactions are possible, though they may compete with intermolecular pathways.

The chemical nature of 13-hydroxytridecan-2-one is distinctly bifunctional. The carbonyl group is polarized due to the higher electronegativity of oxygen compared to carbon, rendering the carbonyl carbon electrophilic (a Lewis acid) and the oxygen nucleophilic (a Lewis base) ncert.nic.in. This polarity is central to the characteristic reactions of ketones. medlifemastery.comuobasrah.edu.iq

Nucleophilic Addition: The primary reaction pathway for the ketone functionality is nucleophilic addition to the electrophilic carbonyl carbon. uobasrah.edu.iqjackwestin.com This process involves the attack of a nucleophile, leading to a change in the carbon's hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final product. ncert.nic.in Common nucleophilic addition reactions applicable to this compound include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a hydride ion (H⁻) that attacks the carbonyl carbon, ultimately reducing the ketone to a secondary alcohol, forming tridecane-2,13-diol. savemyexams.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.insavemyexams.com The cyanide ion (CN⁻) acts as a potent nucleophile. savemyexams.com This reaction is significant as it extends the carbon chain by one atom. savemyexams.com

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) attack the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup.

Electrophilic Character: Under acidic conditions, the carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. uobasrah.edu.iq The hydroxyl group can also be protonated, converting it into a good leaving group (water), which can facilitate carbocation-based reactions. allen.in

Intramolecular Reactions: The hydroxyl group in this compound can itself act as an intramolecular nucleophile. Although the 1,12-distance between the hydroxyl group and the ketone is large, the formation of a large-ring cyclic hemiketal is theoretically possible, though likely thermodynamically unfavorable compared to intermolecular reactions.

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or the migration of a group to form a structural isomer. rroij.com For a hydroxy ketone like this compound, several types of rearrangements could be envisaged, typically under acidic or basic conditions.

Carbocation Rearrangements: Under strong acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the C13 position. This carbocation could potentially undergo hydride shifts to form a more stable carbocation before elimination or substitution occurs. allen.in

α-Ketol Rearrangement: While this compound is not an α-hydroxy ketone, related structures are known to undergo rearrangements. For instance, the α-ketol rearrangement involves the conversion of a hydroxy ketone to an isomeric compound under acidic or basic conditions. rroij.com

Favorskii Rearrangement: If the molecule were to be halogenated at the C1 or C3 position (alpha to the ketone), treatment with a strong base could initiate a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. allen.in

Oxidation and reduction reactions in organic chemistry are defined by the change in the number of bonds to oxygen or hydrogen, which corresponds to a change in the oxidation state of the carbon atoms. masterorganicchemistry.comlibretexts.org

Reduction: The ketone functional group is readily reduced to a secondary alcohol. savemyexams.com

Mechanism: Using a hydride reagent like NaBH₄, the mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent (e.g., ethanol (B145695) or water) to give the final diol product, tridecane-2,13-diol. libretexts.org

Oxidation: The secondary hydroxyl group at C13 can be oxidized to a ketone. libretexts.org

Mechanism with Cr(VI) Reagents: Common oxidizing agents like chromic acid (formed from CrO₃ or Na₂Cr₂O₇ with acid) oxidize secondary alcohols to ketones. The mechanism involves the formation of a chromate (B82759) ester intermediate. A base (often water) then removes a proton from the carbon bearing the oxygen, and the C-H bond electrons are used to form a C=O double bond, leading to the elimination of a reduced chromium species. ucr.edu The product of this reaction would be tridecane-2,13-dione.

The ketone group in this compound is resistant to further oxidation under standard conditions, unlike aldehydes. jackwestin.com However, under harsh conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. The Baeyer-Villiger oxidation is a specific reaction where a peroxyacid oxidizes a ketone to an ester, which represents another possible oxidative pathway. ucr.edu

Rearrangement Reactions.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not readily found in the surveyed literature. However, kinetic studies on simpler ketones provide a framework for understanding how reaction rates might be determined and what factors influence them. For instance, the rates of reaction between hydroxyl radicals (OH) and various ketones have been measured to understand their atmospheric chemistry and combustion properties. acs.orgnih.gov

These studies often use techniques like pulsed laser photolysis-laser-induced fluorescence (PLP-LIF) to measure absolute rate constants over a range of temperatures. acs.orgcapes.gov.br The data is frequently presented in the form of an Arrhenius expression, k = A * exp(-Ea/RT), which relates the rate constant (k) to the pre-exponential factor (A), the activation energy (Ea), and the temperature (T).

Below is a table of kinetic data for the gas-phase reaction of OH radicals with several linear and branched ketones, which illustrates the type of information obtained from such studies. These reactions typically proceed via hydrogen abstraction. nih.govresearchgate.net

KetoneTemperature Range (K)Arrhenius Expression (cm³ molecule⁻¹ s⁻¹)Rate Constant at 298 K (10⁻¹² cm³ molecule⁻¹ s⁻¹)
Acetone 243-372(1.25 ± 0.22) × 10⁻¹² exp[-(561 ± 57)/T]0.184 ± 0.024
2-Butanone 243-372(1.19 ± 0.18) × 10⁻¹² exp[-(60 ± 61)/T]1.19 ± 0.18
4-Methyl-2-pentanone 243-372(0.759 ± 0.126) × 10⁻¹² exp[(834 ± 46)/T]12.1 ± 0.9
5-Methyl-2-hexanone 243-372(1.33 ± 0.63) × 10⁻¹² exp[(649 ± 140)/T]10.3 ± 1.0
Data sourced from a study on the gas-phase reactions of hydroxyl radicals with ketones. acs.org Note: This data is for the listed compounds, not this compound.

For this compound, kinetic studies would be valuable for quantifying the rates of nucleophilic addition, oxidation, or rearrangement reactions under various conditions (e.g., different temperatures, catalysts, or solvent systems).

Computational Chemistry in Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, especially for complex molecules or for studying transient species like transition states and intermediates that are difficult to observe experimentally. ox.ac.ukmdpi.com By modeling the potential energy surface of a reaction, computational methods can provide deep insights into reaction pathways, energetics, and kinetics. nih.gov

For this compound, computational approaches could be applied to:

Map Reaction Pathways: Methods like Density Functional Theory (DFT) can be used to calculate the structures and energies of reactants, products, intermediates, and transition states for the reactions discussed above (e.g., nucleophilic addition, oxidation). ox.ac.ukmdpi.com

Determine Activation Barriers: By locating the transition state structure, the activation energy (energy barrier) for a reaction can be calculated. nih.gov This allows for the comparison of competing reaction pathways to predict the major product. For example, one could computationally compare the energy barriers for an intermolecular versus an intramolecular nucleophilic attack by the hydroxyl group.

Analyze Reaction Dynamics: Beyond static points on the potential energy surface, ab initio molecular dynamics simulations can model the time evolution of a reacting system, providing a more complete picture of the reaction mechanism. hbni.ac.in

Elucidate Stereochemistry: For reactions that create new chiral centers, such as the reduction of the ketone, computational methods can help predict and explain the stereochemical outcome.

The United Reaction Valley Approach (URVA) is an advanced computational method that analyzes the reaction path to partition a mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment, offering a detailed understanding of the bond-breaking and bond-forming processes. nih.gov Such tools could provide an atomic-level understanding of the mechanistic chemistry of this compound.

Advanced Analytical Techniques for Detection and Quantification of 13 Hydroxytridecan 2 One

Chromatographic Methods

Chromatography is the cornerstone for separating 13-Hydroxytridecan-2-one from complex mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of long-chain hydroxyketones. The compound's polarity, governed by the long hydrocarbon tail and the polar hydroxyl and ketone groups, dictates the chromatographic conditions.

Separation: Reversed-phase HPLC is the most suitable approach. A non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. A gradient elution, starting with a higher proportion of water and increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, is effective for eluting the compound from the column. nih.govpnas.org

Detection:

UV-Vis Detector: The ketone group in this compound possesses a weak n→π* electronic transition, allowing for detection by a UV-Vis detector, typically in the range of 270-290 nm. However, the sensitivity is limited due to the low molar absorptivity of aliphatic ketones.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (HPLC-MS) provides superior sensitivity and specificity. nih.gov Electrospray ionization (ESI) is a common ionization technique used for such analyses. nih.gov The mass spectrometer can identify the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, allowing for unambiguous identification and quantification even at very low concentrations. This is particularly useful for analyzing complex biological samples. nih.govpnas.org

Fluorescence Detector: As the native molecule is not fluorescent, a fluorescence detector can only be used after a pre-column or post-column derivatization step, where a fluorescent tag is attached to the molecule. tandfonline.comresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Setting Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid Polar component of the mobile phase. Acid improves peak shape and ionization.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic component for eluting the analyte.
Gradient 60% B to 100% B over 20 minutes To effectively elute the compound from the column while separating it from other components.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Detector Mass Spectrometer (MS) Provides high sensitivity and structural confirmation.

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺ for detection. |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For a molecule like this compound, its relatively high boiling point and the presence of a polar hydroxyl group require specific considerations.

Derivatization: To increase volatility and thermal stability, and to prevent peak tailing, the hydroxyl group is often derivatized prior to analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a -O-Si(CH₃)₃ (trimethylsilyl) ether. nih.gov

Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) like TG-5MS) is typically used. scirp.orgscirp.org A temperature-programmed oven is essential to elute these very-long-chain compounds. scirp.orgresearchgate.net

Detection: GC-MS is the definitive detection method, providing both retention time data and a mass spectrum that serves as a molecular fingerprint. scirp.orgnih.gov The electron impact (EI) mass spectrum would show a molecular ion peak (or a peak corresponding to the derivatized molecule) and characteristic fragment ions resulting from the cleavage at specific points in the carbon chain, such as α-cleavage around the ketone and hydroxyl groups. nih.gov

Table 2: Representative GC-MS Parameters for this compound Analysis

Parameter Setting Purpose
Column Fused Silica (B1680970) Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) High-resolution separation of volatile compounds.
Stationary Phase 5% Phenyl Polydimethylsiloxane A common, versatile phase for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/min Inert gas to carry the sample through the column.
Injector Temp. 280 °C To ensure rapid volatilization of the sample.
Oven Program 100 °C (1 min), then ramp at 10 °C/min to 300 °C (hold 10 min) Gradual temperature increase to separate compounds based on boiling points.
Detector Mass Spectrometer Identification based on mass spectrum and retention time.

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or checking the purity of a sample. researchgate.netwvu.edu

For this compound, a silica gel plate serves as the stationary phase. nih.gov The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). nih.govplos.org The separation is based on the compound's polarity; the polar hydroxyl and ketone groups will interact with the silica gel, slowing its movement up the plate compared to less polar compounds. Visualization can be achieved by staining the plate with a reagent that reacts with the functional groups, such as primuline (B81338) (which detects lipids under UV light) or potassium permanganate (B83412) (which reacts with the hydroxyl group). nih.govplos.org

Ion Chromatography (IC) is a separation technique designed specifically for the analysis of ionic species. bio-rad.comchromatographyonline.com The separation mechanism is based on ion-exchange interactions between the sample ions and a charged stationary phase. bio-rad.com

Since this compound is a neutral molecule with no inherent ionic charge, it cannot be directly analyzed by standard ion-exchange chromatography. diduco.comdrawellanalytical.com While a variant called Ion-Exclusion Chromatography (IEC) can separate neutral molecules from ionic ones, it is typically used for small, polar analytes like organic acids and is not a conventional method for long-chain ketones. diduco.comnih.gov Therefore, IC is generally not a suitable technique for the direct detection and quantification of this compound.

Thin-Layer Chromatography (TLC).

Spectroscopic Detection Methods

While often coupled with chromatography, spectroscopic methods form the basis of detection and quantification.

Fluorescence spectroscopy is an exceptionally sensitive detection method. researchgate.net However, aliphatic ketones and alcohols like this compound are not naturally fluorescent. acs.org To utilize fluorescence detection, the compound must first be chemically modified through derivatization, where a fluorescent tag (a fluorophore) is covalently attached to the molecule. tandfonline.comddtjournal.com

This is most commonly achieved by targeting the ketone's carbonyl group with a fluorescent hydrazine (B178648) or hydroxylamine (B1172632) reagent. ddtjournal.comscirp.org This reaction creates a highly fluorescent derivative that can be detected at very low concentrations, often in the picomolar to nanomolar range. acs.org This approach is frequently combined with HPLC for separating the derivatized analyte from excess reagent and other sample components. scirp.org This combination (HPLC with fluorescence detection) offers both excellent separation and outstanding sensitivity.

Table 3: Potential Fluorescent Derivatization Reagents for this compound

Reagent Name Target Functional Group Resulting Derivative
Dansyl Hydrazine Ketone (Carbonyl) Fluorescent Hydrazone
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) Ketone (Carbonyl) Fluorescent Hydrazone

| 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) | Hydroxyl | Fluorescent Ester |


Raman Spectroscopy

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular composition of a sample. acs.orgepa.gov It relies on the inelastic scattering of monochromatic light, known as the Raman effect. purdue.edu When laser light interacts with the molecules of this compound, it can excite vibrational modes within the molecule, resulting in a shift in the energy of the scattered photons. This energy shift corresponds to the specific vibrational frequencies of the molecule's functional groups. purdue.edu

The Raman spectrum of this compound would be characterized by specific peaks corresponding to its primary functional groups: the carbonyl group (C=O) of the ketone, the hydroxyl group (O-H) of the alcohol, and the various vibrations of the long aliphatic chain (C-C and C-H bonds). acs.orgmt.com While hydroxyl groups are not particularly Raman active, the technique is highly sensitive to carbon-carbon bonds, making it excellent for analyzing the polymer backbone structure and chain length. acs.orgmt.com

Detailed research findings indicate that Raman spectroscopy is a powerful tool for analyzing long-chain molecules. mdpi.com It can be used to study conformational order in aliphatic chains and identify specific functional groups. mt.commdpi.com An increase in the length of an aliphatic chain leads to a corresponding quadratic increase in the intensity of aliphatic vibrations in the Raman spectrum. acs.org This makes Raman spectroscopy particularly useful for characterizing molecules like this compound. The technique requires minimal sample preparation and is not subject to interference from water, which is a significant advantage for analyzing biological or aqueous samples. acs.orgmt.com

Table 1: Characteristic Raman Shifts for Functional Groups in this compound This table is a generalized representation based on typical vibrational frequencies for the listed functional groups.

Functional GroupVibrational ModeTypical Raman Shift (cm⁻¹)Significance for this compound
Ketone (C=O)Stretching1690 - 1740Confirms the presence of the ketone functional group.
Alkyl Chain (CH₂)Twisting/Wagging1200 - 1400Provides information on the conformation and packing of the tridecane (B166401) chain.
Alkyl Chain (C-C)Stretching800 - 1200Characteristic "fingerprint" of the carbon backbone structure.
Hydroxyl (C-O)Stretching1000 - 1260Indicates the presence of the secondary alcohol group.
Hydroxyl (O-H)Stretching3200 - 3600 (Broad)Generally a weak and broad signal in Raman, but can indicate hydrogen bonding.

Immunoassay Techniques

Immunoassays are highly specific and sensitive bioanalytical methods that utilize the principle of antigen-antibody recognition to detect and quantify substances. researchgate.netnih.gov For a small molecule like this compound, which is not immunogenic on its own, it must be treated as a hapten. google.com This involves chemically coupling it to a larger carrier protein (like Keyhole Limpet Hemocyanin, KLH) to elicit a specific antibody response in an animal model. google.com The resulting polyclonal or monoclonal antibodies can then be used to develop a quantitative assay.

The most common format for a small molecule is the competitive immunoassay. nih.gov In this setup, a known quantity of labeled this compound (e.g., conjugated to an enzyme for an ELISA or a radioisotope for a RIA) competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. nih.gov The amount of signal generated by the label is inversely proportional to the concentration of the analyte in the sample.

Various immunoassay platforms could be adapted for this purpose:

Enzyme-Linked Immunosorbent Assay (ELISA): A versatile and widely used method where an enzyme label produces a colorimetric or fluorescent signal. d-nb.infoabyntek.com

Radioimmunoassay (RIA): A highly sensitive technique using a radioactive isotope as the label, though it requires specialized handling of radioactive materials. abyntek.com

Fluorescence Immunoassay (FIA): Employs fluorescent molecules (fluorophores) as labels for detection. d-nb.info

Chemiluminescence Immunoassay (CLIA): Uses a chemical reaction that produces light as the basis for detection, often offering very high sensitivity. d-nb.info

The development of such an assay would enable high-throughput screening of a large number of samples with high specificity, which is particularly valuable in clinical and environmental monitoring. researchgate.net

Table 2: Comparison of Potential Immunoassay Formats for this compound

TechniqueLabel TypeDetection MethodKey AdvantagesKey Disadvantages
ELISA (Enzyme-Linked Immunosorbent Assay)Enzyme (e.g., HRP, AP)Colorimetric, Fluorometric, or LuminescentVersatile, safe, high-throughput, relatively low cost. d-nb.infoabyntek.comMay have lower sensitivity than RIA or CLIA.
RIA (Radioimmunoassay)Radioisotope (e.g., ¹²⁵I)Scintillation CountingExtremely high sensitivity. abyntek.comRequires handling of radioactive materials, hazardous waste. abyntek.com
FIA (Fluorescence Immunoassay)FluorophoreFluorometryHigh sensitivity, no radioactive hazards. d-nb.infoPotential for background fluorescence from the sample matrix.
CLIA (Chemiluminescence Immunoassay)Luminescent CompoundLuminometryVery high sensitivity, low background signal. d-nb.infoReagent stability can be a concern.

Sample Preparation and Enrichment Strategies (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step to remove interfering compounds from complex matrices (such as plasma, urine, or environmental water) and to concentrate the analyte before analysis by methods like GC-MS or LC-MS. researchgate.netchromatographyonline.com Solid Phase Extraction (SPE) is a powerful and widely used technique for this purpose. researchgate.net It involves passing a liquid sample through a solid adsorbent material (the sorbent) that retains the analyte, which can then be selectively washed and eluted. libretexts.org

For this compound, which possesses a long, nonpolar C11 alkyl chain and polar hydroxyl and ketone functional groups, a reversed-phase SPE sorbent would be highly effective. chromatographyonline.com

Sorbent Selection: Nonpolar sorbents like C18 (octadecyl) or C8 (octyl) bonded silica are ideal. chromatographyonline.commdpi.com These materials interact with the nonpolar alkyl chain of the analyte via van der Waals forces. chromatographyonline.com Hydrophilic-Lipophilic Balance (HLB) sorbents, which have both hydrophobic and hydrophilic retention characteristics, could also provide excellent recovery.

SPE Procedure (Bind-and-Elute Strategy):

Conditioning: The SPE cartridge is first conditioned with an organic solvent (e.g., methanol) followed by water or an aqueous buffer to activate the sorbent. libretexts.org

Loading: The aqueous sample containing this compound is passed through the cartridge. The analyte is retained on the nonpolar sorbent while highly polar, water-soluble impurities pass through. libretexts.org

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any remaining polar interferences that may have been weakly retained. libretexts.org

Elution: The purified this compound is eluted from the sorbent using a strong, nonpolar organic solvent such as methanol, acetonitrile, or isopropanol. chromatographyonline.com This eluate, now enriched with the analyte and free of major interferences, can be concentrated and analyzed.

This SPE strategy effectively purifies and concentrates the analyte, significantly improving the sensitivity and reliability of subsequent quantitative analysis. libretexts.org

Table 3: Hypothetical Reversed-Phase SPE Protocol for this compound

StepSolvent/SolutionPurposeRationale
1. ConditioningMethanol (2-3 mL)To solvate the C18 chains and activate the sorbent.Prepares the hydrophobic stationary phase for interaction with the aqueous sample. libretexts.org
2. EquilibrationDeionized Water (2-3 mL)To prepare the sorbent for the aqueous sample.Removes the organic solvent to ensure retention of the analyte from the aqueous matrix. libretexts.org
3. Sample LoadingAqueous Sample (pH adjusted if necessary)To retain the analyte on the sorbent.The nonpolar alkyl chain of this compound binds to the C18 sorbent. chromatographyonline.com
4. Washing5% Methanol in Water (1-2 mL)To remove weakly bound polar interferences.This solvent is strong enough to elute polar impurities but too weak to elute the analyte. libretexts.org
5. ElutionMethanol or Acetonitrile (1-2 mL)To desorb and collect the purified analyte.The strong organic solvent disrupts the hydrophobic interaction, releasing the analyte. chromatographyonline.com

Development of Novel Sensor Technologies for Detection

While traditional chromatographic methods are robust, there is a growing demand for novel sensor technologies that allow for rapid, real-time, and potentially portable detection of chemical compounds like this compound. nih.gov These sensors typically consist of a molecular recognition element that binds specifically to the target analyte and a transducer that converts this binding event into a measurable signal (e.g., electrical or optical). nih.gov

For a volatile or semi-volatile compound like this compound, several emerging sensor platforms are promising:

Odorant-Binding Protein (OBP) Biosensors: These sensors utilize OBPs, small and stable proteins involved in the sense of smell, as the molecular recognition element. researchgate.netmdpi.com An OBP with an affinity for long-chain ketones could be immobilized on a transducer surface. Binding of this compound would induce a conformational change in the protein, which can be detected by various means:

Impedimetric Sensors: The binding event alters the electrical impedance at an electrode surface, providing a label-free detection method. researchgate.netmdpi.com

Surface Plasmon Resonance (SPR): Analyte binding to the OBP layer on a gold film changes the refractive index, which is detected as a shift in the SPR angle. nih.gov

Graphene-Based Sensors: Graphene Field-Effect Transistors (GFETs) are extremely sensitive to the adsorption of molecules on their surface. rsc.org The electron-rich oxygen atoms in the ketone and hydroxyl groups of this compound could modulate the electrical conductivity of the graphene sheet upon adsorption, allowing for highly sensitive, label-free detection. rsc.org

Optical Sensors: Wearable optical sensors based on principles like Surface-Enhanced Raman Scattering (SERS) or fluorescence offer high sensitivity for detecting trace amounts of molecules in biofluids. mdpi.com A SERS-active substrate could be functionalized to selectively capture this compound, leading to a greatly enhanced and specific Raman signal.

The development of these technologies could lead to portable "electronic nose" devices for applications in medical diagnostics, food quality control, and environmental monitoring. rsc.org

Table 4: Overview of Novel Sensor Technologies for Detecting this compound

Sensor TechnologyPrinciple of OperationRecognition ElementPotential Advantages
Impedimetric BiosensorMeasures changes in electrical impedance upon analyte binding. researchgate.netnih.govOdorant-Binding Protein (OBP) or specific antibody.Label-free, real-time detection, can be used in liquid and air. mdpi.com
Surface Plasmon Resonance (SPR)Detects changes in refractive index at a metal surface due to mass binding. nih.govOdorant-Binding Protein (OBP) or other receptor.High sensitivity, label-free, provides kinetic data on binding. nih.gov
Graphene Field-Effect Transistor (GFET)Modulation of graphene's conductivity by adsorbed molecules. rsc.orgThe graphene surface itself (functionalized or not).Extreme sensitivity, rapid response, potential for miniaturization. rsc.org
Surface-Enhanced Raman Scattering (SERS)Vibrational signal enhancement of molecules on a nanostructured metal surface. mdpi.comFunctionalized SERS substrate.Ultra-high sensitivity (single-molecule detection possible), provides structural fingerprint. mdpi.com

Exploration of Metabolic Pathways and Biochemical Roles for Long Chain Hydroxyketones

Investigation of Microbial Metabolism Involving Hydroxyketones.

Role in Quorum Sensing and Intercellular Communication (referencing CAI-1 as an analogue)

Enzyme-Substrate Interactions and Specificity (e.g., CqsA/CqsS systems)

Metabolic Engineering Strategies for Production or Modification

Metabolic engineering offers powerful strategies for the production and modification of valuable biochemicals, including long-chain hydroxyketones. By manipulating microbial metabolic pathways, it is possible to enhance the yield of desired products or even create novel compounds.

Flux Analysis (e.g., ¹³C-Metabolic Flux Analysis)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov This method involves feeding cells a substrate labeled with the stable isotope ¹³C and then measuring the distribution of the isotope in various metabolites. nih.govd-nb.info By analyzing these labeling patterns, researchers can create detailed maps of carbon flow through the central metabolic pathways. nih.gov

This approach is invaluable for identifying metabolic bottlenecks and understanding how genetic modifications affect cellular metabolism. nih.gov For instance, ¹³C-MFA can pinpoint rate-limiting steps in a biosynthetic pathway, providing direct targets for metabolic engineering efforts aimed at improving the production of a specific compound. nih.gov In the context of producing long-chain hydroxyketones, ¹³C-MFA could be used to analyze the flux towards key precursors like fatty acids and acetyl-CoA. nih.govfrontiersin.org By understanding the distribution of carbon, engineers can devise strategies to redirect metabolic flux towards the desired biosynthetic pathway, thereby increasing the yield of the target hydroxyketone.

The process of ¹³C-MFA involves several key steps:

Isotopic Labeling: Culturing the microorganism on a ¹³C-labeled carbon source, such as [1-¹³C]glucose or [U-¹³C]glucose. nih.gov

Metabolite Analysis: Measuring the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms) of key metabolites, often protein-derived amino acids. nih.govd-nb.info

Computational Modeling: Using a metabolic model to simulate the labeling patterns and find the set of fluxes that best fits the experimental data. d-nb.info

By applying ¹³C-MFA, researchers can gain a quantitative understanding of the metabolic phenotype of a production strain, enabling rational and targeted engineering strategies. nih.gov

Gene Attenuation and Regulation

Gene attenuation is a metabolic engineering strategy that involves reducing, but not completely eliminating, the expression of a specific gene. nih.gov This fine-tuning of enzyme levels can be crucial for balancing metabolic pathways and optimizing the production of a target compound. nih.gov Unlike gene knockout, which completely removes a function, attenuation allows for a more nuanced control over metabolic flux. nih.gov

Strategies for gene attenuation include:

Promoter Engineering: Replacing the native promoter of a gene with a weaker or inducible promoter to control its transcription level. nih.gov

Ribosome Binding Site (RBS) Engineering: Modifying the RBS sequence to modulate the efficiency of translation initiation. nih.gov

Dynamic Regulation: Implementing gene circuits that respond to specific metabolic signals, allowing for dynamic control of gene expression. For example, a quorum sensing-based circuit could be used to regulate the expression of a key enzyme in response to cell density. nih.govacs.org

In the context of producing long-chain hydroxyketones, gene attenuation could be used to down-regulate competing pathways that drain precursors away from the desired biosynthetic route. For instance, attenuating the expression of enzymes involved in fatty acid degradation could increase the availability of fatty acid precursors for hydroxyketone synthesis. Furthermore, dynamic regulatory circuits could be designed to control the expression of the biosynthetic genes themselves, potentially leading to improved production titers. The goal of these strategies is to create a more efficient and robust production host by carefully balancing the various metabolic demands of the cell. rsc.org

Optimization of Production Organisms and Substrates

The successful microbial production of long-chain hydroxyketones on an industrial scale depends heavily on the optimization of both the production organism and the fermentation process, including the choice of substrate.

Production Organisms: The selection of a suitable host organism is a critical first step. While the native producers of these compounds, like Vibrio species, provide the necessary genetic blueprint, other well-established industrial microorganisms such as Escherichia coli and Saccharomyces cerevisiae are often preferred for large-scale production due to their well-characterized genetics, rapid growth, and robustness in industrial fermentation settings. frontiersin.orgfrontiersin.org Engineering these hosts involves introducing the biosynthetic genes for the desired hydroxyketone. frontiersin.org For example, the genes for the CqsA synthase and any subsequent modifying enzymes could be expressed in E. coli to produce CAI-1 or its analogs. frontiersin.org Further genetic modifications to the host strain, such as deleting competing pathways or overexpressing precursor supply pathways, are often necessary to maximize product yield. frontiersin.org

Substrate and Fermentation Optimization: The choice of substrate and the optimization of fermentation conditions are crucial for maximizing productivity. Glucose is a commonly used carbon source, but its concentration needs to be carefully controlled to avoid the formation of inhibitory byproducts like acetate (B1210297). mdpi.com Fed-batch fermentation is a common strategy where the substrate is fed to the culture at a controlled rate to maintain optimal conditions for growth and production. mdpi.com

Other key fermentation parameters that require optimization include:

Nitrogen Source: Both organic and inorganic nitrogen sources can influence biomass and product yield. mdpi.com

Phosphate (B84403): Adequate phosphate levels are essential for growth, but excessive amounts can be inhibitory. mdpi.com

pH: Maintaining the pH within an optimal range (typically 6.5-7.2 for E. coli) is critical for enzyme activity. mdpi.com

Temperature: The temperature needs to be controlled to support both cell growth and product formation. mdpi.com

Dissolved Oxygen: High levels of dissolved oxygen can boost pathways that supply precursors, leading to higher product titers. mdpi.com

By systematically optimizing these genetic and environmental factors, it is possible to develop a robust and efficient microbial process for the production of 13-Hydroxytridecan-2-one and other long-chain hydroxyketones.

Potential as Bioactive Precursors or Signaling Molecules

Long-chain hydroxyketones are a class of organic compounds characterized by a long alkyl chain containing both a hydroxyl (-OH) and a ketone (C=O) functional group. Their chemical structure allows for a variety of chemical reactions, making them valuable as precursors for the synthesis of other complex molecules. Furthermore, the specific arrangement and length of the carbon chain can impart biological activity, enabling them to act as signaling molecules in various biological systems. While research into the specific roles of every long-chain hydroxyketone is ongoing, studies on representative molecules have provided significant insights into their potential functions. This article will focus on the chemical compound “this compound,” exploring its potential as a bioactive precursor and a signaling molecule, drawing on direct evidence where available and on data from closely related compounds to illustrate the functional potential of this class of molecules.

Alpha-hydroxyketones, where the hydroxyl group is on the carbon atom adjacent to the carbonyl group, are recognized as versatile building blocks in organic synthesis. They are valuable intermediates for creating compounds with significant pharmaceutical interest, such as antidepressants and antitumor agents. plos.org The reactivity of the dual functional groups allows for the construction of complex molecular architectures.

The natural occurrence of this compound has been identified in the essential oil of the Amazonian plant Acmella oleracea. mdpi.com A recent 2024 study re-analyzing the plant's essential oil not only identified 180 constituents but also detailed the synthesis of 1-hydroxytridecan-2-one (B8563200) for structural verification. mdpi.comresearchgate.net This discovery points to the compound being a naturally synthesized molecule with the potential to serve as a precursor for other bioactive compounds within the plant or as a target for synthetic chemists aiming to create novel derivatives. The synthesis and characterization of this compound provide a foundational basis for further investigation into its chemical and biological properties. mdpi.com

In plants, specialized enzymes have been identified that can act on α-hydroxyketones. For instance, a variant of the glyoxalase I enzyme in cotton has evolved to aromatize cyclic sesquiterpenes that contain α-hydroxyketone moieties, leading to the production of defense compounds. nih.gov This demonstrates a biological mechanism where an α-hydroxyketone structure is a direct precursor to a functional, protective molecule for the organism.

Table 1: Identification and Synthesis of 1-Hydroxytridecan-2-one

ParameterFindingSource
Natural SourceIdentified in the essential oil of Acmella oleracea (L.) R.K. Jansen. mdpi.com
Synthesis MethodA multi-step laboratory synthesis starting from 2-tridecanone (B165437) was developed for structural verification. mdpi.com
Structural ConfirmationThe structure was confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.com

The role of long-chain hydroxyketones as signals is not limited to bacteria. In insects, some long-chain hydroxyketones function as pheromones, which are chemical signals used for communication between individuals of the same species, often related to mating. nih.gov This highlights the evolutionary conservation of this class of molecules for signaling purposes across different biological kingdoms.

ComponentFunctionSource
Signaling Molecule(S)-3-hydroxytridecan-4-one (CAI-1), a C13 hydroxyketone. plos.orgmdpi.com
Synthase EnzymeCqsA is responsible for the biosynthesis of CAI-1. plos.orggoogle.com
ReceptorThe membrane-bound sensor kinase CqsS detects CAI-1. asm.orggoogle.com
Biological ResponseRegulates gene expression for virulence and biofilm formation in response to population density. plos.orgphcog.com

Computational Chemistry and Modeling Approaches for 13 Hydroxytridecan 2 One

Quantum Chemical Modeling for Structural and Energetic Properties

Quantum chemical modeling is a fundamental approach to determine the three-dimensional structure and thermodynamic stability of a molecule. mdpi.com Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing insights into the molecule's geometry and energy. acs.orgwikipedia.org

Structural Properties: For 13-Hydroxytridecan-2-one, these calculations can predict key structural parameters. The process typically begins with building an initial 3D structure and then performing a geometry optimization. This optimization finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular conformation. researchgate.net The output includes precise values for bond lengths, bond angles, and dihedral angles. For instance, calculations would define the C=O bond length of the ketone group and the C-O bond of the hydroxyl group, as well as the geometry of the long alkyl chain. Studies on similar long-chain ketones and alcohols show that these methods can accurately reproduce experimentally determined structures. rwth-aachen.de

Energetic Properties: Quantum chemical calculations also yield important energetic information. mdpi.com The total electronic energy of the optimized structure is a primary output. From this, other thermodynamic properties can be derived, such as:

Enthalpy of Formation: The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy: A measure of the thermodynamic potential which can be used to determine the spontaneity of a process.

Conformational Energies: For a flexible molecule like this compound, multiple low-energy conformations may exist. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable shapes the molecule is likely to adopt. rwth-aachen.de For example, the long undecyl chain can fold in various ways, and these calculations can quantify the energy differences between these folded and extended forms.

A hypothetical table of calculated structural and energetic properties for the most stable conformer of this compound, based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), is presented below.

Table 1. Predicted Structural and Energetic Properties of this compound from Quantum Chemical Modeling. These are representative values and would be determined by specific calculations.
PropertyPredicted Value
Structural Parameters
C=O Bond Length~1.22 Å
C-OH Bond Length~1.43 Å
O-H Bond Length~0.97 Å
C-C-C Bond Angle (in chain)~112-114°
Energetic Properties
Enthalpy of Formation (ΔHf)-750 to -800 kJ/mol (estimated)
Gibbs Free Energy of Formation (ΔGf)-400 to -450 kJ/mol (estimated)

Prediction of Spectroscopic Data (NMR, MS)

Computational methods are widely used to predict spectroscopic data, which is invaluable for identifying and characterizing compounds. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra, particularly ¹³C and ¹H NMR, can be predicted with high accuracy using quantum chemical calculations. mdpi.com The standard method involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Online databases and software packages can perform these predictions based on empirical data or machine learning models trained on vast spectral libraries. hmdb.canmrdb.org For this compound, this would provide a predicted chemical shift for each of the 13 unique carbon atoms, aiding in the interpretation of experimental spectra.

The table below shows predicted ¹³C NMR chemical shifts for this compound.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound. Values are estimated based on standard prediction algorithms and may vary slightly depending on the method and solvent used.
Carbon Atom PositionPredicted Chemical Shift (ppm)
C1 (CH₃ attached to C2)29.5 - 30.5
C2 (C=O)209.0 - 212.0
C343.0 - 44.0
C423.5 - 24.5
C5 - C10 (bulk CH₂)29.0 - 30.0
C1132.0 - 33.0
C1225.5 - 26.5
C13 (CH₂OH)62.5 - 63.5

Mass Spectrometry (MS): Predicting a mass spectrum involves modeling the fragmentation of the molecule upon ionization. pearson.com In electron ionization (EI-MS), the molecular ion ([M]⁺) is formed, which then breaks apart into smaller, stable fragments. Common fragmentation pathways for a long-chain hydroxy ketone like this compound include:

McLafferty Rearrangement: A characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the cleavage of the alpha-beta carbon-carbon bond.

Alpha-Cleavage: The breaking of the bond adjacent to the carbonyl group, which can lead to the formation of acylium ions. For this compound, this could result in a [CH₃CO]⁺ fragment (m/z 43) or a larger fragment from cleavage on the other side of the carbonyl.

Dehydration: Loss of a water molecule (18 Da) from the molecular ion, especially given the presence of the hydroxyl group.

Computational tools can simulate these fragmentation processes and predict the mass-to-charge ratio (m/z) and relative abundance of the resulting ions, generating a theoretical mass spectrum. nih.govneu.edu.trsavemyexams.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the static structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior. mdpi.comaps.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. plos.org This is particularly useful for flexible molecules like this compound.

For this molecule, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the long alkyl chain will fold, twist, and move, exploring a wide range of possible conformations.

Key analyses of the MD trajectory include:

Conformational Sampling: Identifying the most frequently visited conformations and the transitions between them.

Root Mean Square Deviation (RMSD): Tracking the RMSD of the molecule's backbone atoms over time to assess its structural stability and flexibility.

Radius of Gyration (Rg): Measuring the compactness of the molecule, indicating whether it exists in a more extended or globular state.

Solvent Accessible Surface Area (SASA): Calculating the surface area of the molecule exposed to the solvent, which is important for understanding potential interactions.

These simulations provide a detailed picture of the molecule's conformational landscape, revealing how its shape changes in different environments and which conformations are most prevalent. pnas.org

Docking Studies for Potential Biochemical Interactions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.netmcule.comcam.ac.uk This method is fundamental in drug discovery and can provide insights into the potential biological roles of a compound. nih.govuomustansiriyah.edu.iq

The process involves:

Preparation of Ligand and Receptor: A 3D structure of this compound is generated and its energy minimized. A 3D structure of a potential target protein is obtained, often from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score represents the most likely binding mode.

For this compound, a plausible target could be an enzyme involved in fatty acid metabolism, such as a dehydrogenase or reductase, due to its structural similarity to fatty acid intermediates. pnas.orguu.nl Docking studies could reveal whether the molecule fits into the enzyme's active site and what specific interactions (e.g., hydrogen bonds between the molecule's hydroxyl or ketone groups and the protein's amino acid residues) stabilize the complex.

Below is a hypothetical table of docking results for this compound against a human fatty acid-metabolizing enzyme.

Table 3. Hypothetical Molecular Docking Results for this compound. The data represents a typical output from a docking simulation against a plausible biological target.
ParameterPredicted Value/Description
Target ProteinHuman Acyl-CoA Dehydrogenase (example)
Binding Affinity (ΔG)-5.0 to -7.5 kcal/mol
Predicted InteractionsHydrogen bond between C13-OH and Aspartic Acid residue; Hydrogen bond between C2=O and Tyrosine residue.
Interacting ResiduesLeu, Val, Phe (hydrophobic interactions with alkyl chain); Asp, Tyr (hydrogen bonding)
Predicted Inhibition Constant (Ki)Low micromolar range (estimated from ΔG)

Future Directions and Research Gaps in 13 Hydroxytridecan 2 One Studies

Unexplored Synthetic Routes

The chemical synthesis of 13-Hydroxytridecan-2-one is not well-documented in publicly available literature, representing a significant gap for its study. While methods exist for its positional isomer, 1-hydroxytridecan-2-one (B8563200), these have not been explicitly adapted. The synthesis of 1-hydroxytridecan-2-one has been achieved through a multi-step process involving the formation of a lithium enolate from 2-tridecanone (B165437), followed by silylation, oxidation using m-chloroperoxybenzoic acid (m-CPBA), and subsequent hydrolysis. mdpi.comresearchgate.net

Future research should focus on developing efficient and stereoselective synthetic routes for this compound. Key areas for exploration include:

Adaptation of Existing Methods: Systematically adapting the α-hydroxylation protocols used for other long-chain ketones, such as the synthesis of 1-hydroxytridecan-2-one, could provide a foundational route. mdpi.comresearchgate.net

Catalytic Approaches: Investigating novel catalytic methods, such as transition-metal-catalyzed hydroxylation of a terminal methyl group on a tridecan-2-one precursor, could offer more direct and efficient pathways.

Enzymatic Synthesis: The use of biocatalysts, such as specific hydroxylase enzymes, could provide a highly selective and environmentally benign route to the target molecule.

Computational Planning: Employing computer-aided synthesis planning (CASP) tools could help identify and evaluate numerous potential retrosynthetic pathways, accelerating the discovery of viable routes. chemrxiv.org The development of data-driven models, potentially augmented with expert knowledge, represents a state-of-the-art approach to evaluating and ranking synthetic routes for feasibility and efficiency. chemrxiv.org

Discovery of Novel Biosynthetic Enzymes

The lack of a known biosynthetic pathway for this compound is a critical research gap. Future investigations should aim to:

Genome Mining for CqsA Homologs: Search microbial genomes for genes homologous to cqsA that might be part of gene clusters responsible for producing different α-hydroxyketones. These enzymes might utilize different acyl-CoA and amino acid substrates to produce structural variants, potentially including this compound.

Identifying Novel Hydroxylases: Explore alternative pathways involving enzymes such as cytochrome P450 monooxygenases or other hydroxylases that could act on a tridecan-2-one precursor. The functional characterization of uncharacterized hydroxylases remains a significant challenge and opportunity in understanding biosynthetic pathways. frontiersin.org

Isotopic Labeling Studies: If a biological source of this compound is identified, feeding experiments with labeled precursors (e.g., ¹³C-labeled fatty acids or amino acids) can help elucidate the building blocks of its biosynthesis.

Advanced Analytical Tool Development

The characterization of long-chain ketones and their derivatives currently relies on standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For related compounds, detailed structural elucidation has been achieved using a suite of 1D and 2D NMR experiments, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. mdpi.com While effective for pure samples, these methods may lack the sensitivity and throughput required for detecting and quantifying trace amounts of this compound in complex biological or environmental samples.

Future research should focus on creating more sophisticated and sensitive analytical tools:

High-Sensitivity Mass Spectrometry: Developing targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods can significantly lower detection limits. Chemical derivatization of the hydroxyl or ketone group could be explored to enhance ionization efficiency and improve sensitivity.

Biosensor Development: The creation of specific biosensors, perhaps using engineered receptor proteins or antibodies, could enable real-time, high-throughput screening for the presence of this compound.

Chromatographic Separation: Improving chromatographic methods to resolve this compound from its various structural isomers is crucial for accurate identification and quantification.

Integration of Multi-Omics Data for Systems-Level Understanding

The functional role of this compound in any biological system is entirely unexplored. A systems-level approach, integrating multiple layers of biological data, will be essential to decipher its function. Multi-omics data integration combines datasets from genomics, transcriptomics, proteomics, and metabolomics to reveal novel biological insights and molecular mechanisms that are not apparent from single-omics analysis alone. mdpi.comfrontlinegenomics.com This integrated approach can help bridge the gap from genotype to phenotype. nih.gov

A key future direction is to perform multi-omics studies to understand the systems-level impact of this compound. A hypothetical experimental design would involve treating a target organism or cell culture with the compound and analyzing the response across multiple omic layers.

Table 1: Proposed Multi-Omics Strategy for Functional Characterization of this compound

Omics LayerTechniquePotential Insights
Transcriptomics RNA-Sequencing (RNA-Seq)Identification of genes and pathways whose expression is up- or down-regulated in response to the compound.
Proteomics Mass Spectrometry-based Proteomics (e.g., SWATH-MS)Quantification of changes in protein abundance, revealing downstream effects of transcriptional regulation and post-translational modifications.
Metabolomics LC-MS and GC-MSDetection of global changes in the cellular metabolome, identifying metabolic pathways affected by the compound and potential downstream metabolites.
Genomics Comparative Genomics / Mutagenesis ScreeningIdentification of genes required for the biosynthesis of or response to the compound (e.g., potential synthases, receptors, or transporters).

By integrating these datasets, researchers can construct comprehensive models of the molecular networks perturbed by this compound, providing a holistic understanding of its biological role. nih.govarxiv.org

Identification of Broader Biochemical and Ecological Roles

A major research imperative is to screen for the biological activity of this compound across diverse biological and ecological contexts:

Quorum Sensing: Investigate its ability to act as a QS signal or antagonist in a wide range of bacteria beyond the Vibrio genus. Many bacteria use fatty acid-derived molecules for communication. royalsocietypublishing.orgfrontiersin.org

Interspecies Interactions: Test its potential role as a semiochemical in mediating interactions between different kingdoms, such as bacteria-fungi, bacteria-plant, or bacteria-host interactions.

Pheromonal Activity: Explore its function as a potential pheromone in insects or other animals, as long-chain ketones are known to serve as signaling molecules in various species.

Antimicrobial or Biofilm-Modulating Activity: Assess its ability to inhibit or promote the growth of pathogenic microbes or to induce or disperse biofilms, a phenotype regulated by similar molecules. royalsocietypublishing.orgfrontiersin.org

Discovering the ecological niche and biochemical function of this compound will fill a significant knowledge gap and could reveal new communication channels that shape microbial communities and their interactions with the environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 13-Hydroxytridecan-2-one, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves catalytic hydrogenation of precursor ketones or oxidation of tridecanol derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. Validate purity using HPLC (C18 column, methanol/water mobile phase) and gas chromatography–mass spectrometry (GC-MS) for volatile derivatives. For novel compounds, provide 1H^1H- and 13C^{13}C-NMR spectra with integration ratios and DEPT/HSQC for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Structural analysis : Combine 1H^1H-NMR (500 MHz, CDCl3_3) for hydroxyl proton identification and 13C^{13}C-NMR for carbonyl confirmation. IR spectroscopy (ATR-FTIR) validates hydroxyl (3200–3600 cm1^{-1}) and ketone (1700–1750 cm1^{-1}) functional groups.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and humidity. Monitor decomposition via LC-MS and quantify degradation products using calibration curves .

Q. How should researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer : Design stability studies using ICH guidelines:

  • Store samples at 25°C/60% RH (ambient), 4°C (refrigerated), and -20°C (long-term).
  • Analyze aliquots at 0, 1, 3, 6, and 12 months via HPLC to track degradation (e.g., oxidation, hydrolysis). Use Arrhenius modeling to predict shelf life .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Scenario : Discrepancies between observed NMR shifts and predicted values.
  • Resolution : Cross-validate with 2D NMR (COSY, NOESY) to confirm spin systems and spatial proximity. Compare experimental IR/Raman spectra with computational simulations (DFT/B3LYP/6-31G*). If ambiguity persists, crystallize the compound for X-ray diffraction analysis .

Q. What strategies optimize stereochemical analysis of this compound derivatives?

  • Methodological Answer :

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • Dynamic resolution : Employ Mosher’s ester method for absolute configuration determination.
  • Computational support : Perform molecular docking or MD simulations to predict enantiomer stability .

Q. How can computational modeling validate experimental data for this compound’s reactivity?

  • Methodological Answer :

  • DFT studies : Calculate Gibbs free energy profiles for proposed reaction pathways (e.g., ketone reduction).
  • Validation : Compare computed 1H^1H-NMR shifts (GIAO method) and IR frequencies with experimental data. Use RMSD thresholds (<5% deviation) to confirm model accuracy .

Data Reproducibility and Experimental Design

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :

  • Documentation : Adhere to FAIR principles—detail solvent grades, catalyst loadings, and reaction times.
  • Controls : Include internal standards (e.g., tetraphenylethylene) in chromatographic analyses.
  • Peer validation : Share raw data (NMR FID files, HPLC chromatograms) in supplementary materials .

Q. How to design experiments investigating this compound’s biological activity while minimizing bias?

  • Methodological Answer :

  • Blinding : Use double-blinded assays for cytotoxicity or enzyme inhibition studies.
  • Dose-response : Test logarithmic concentration ranges (e.g., 1 nM–100 µM) with triplicate replicates.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report p-values and effect sizes .

Tables for Key Data

Parameter Analytical Method Acceptance Criteria Reference
PurityHPLC (UV detection)≥95% peak area
Enantiomeric excessChiral HPLC≥99% for single enantiomer
Thermal stabilityTGA/DSCDecomposition onset >150°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.